6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Introduction to Pyrazolo[1,5-a]pyrimidine Core in Contemporary Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems that integrate pyrazole and pyrimidine rings into a planar, rigid framework. This structural motif enables extensive peripheral modifications, making it a cornerstone in combinatorial chemistry and rational drug design. The scaffold’s synthetic adaptability allows for functionalization at positions 2, 3, 5, 6, and 7, facilitating tailored interactions with biological targets such as kinases and phosphodiesterases. Recent advances highlight its dual utility in medicinal chemistry and materials science, driven by photophysical properties and biocompatibility.
Structural Significance of 6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
The compound 6-(2-hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exemplifies strategic substitution to optimize physicochemical and pharmacological properties. Its structure features:
- Position 3 : A carbonitrile group (–CN), which enhances electronic density and serves as a hydrogen bond acceptor, critical for target engagement.
- Position 5 : A methyl group (–CH~3~), contributing to metabolic stability and hydrophobic interactions.
- Position 6 : A 2-hydroxyethyl moiety (–CH~2~CH~2~OH), improving aqueous solubility and enabling hydrogen bonding with polar residues.
- Position 7 : A keto group (–C=O), which stabilizes the dihydro tautomer and participates in π-stacking interactions.
Table 1. Key Substitutions and Their Functional Roles in Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Substituent | Role in Bioactivity and Physicochemical Properties |
|---|---|---|
| 3 | Carbonitrile (–CN) | Enhances binding affinity via dipole interactions; modulates electron density |
| 5 | Methyl (–CH~3~) | Increases lipophilicity and metabolic stability |
| 6 | 2-Hydroxyethyl (–CH~2~CH~2~OH) | Improves solubility; enables hydrogen bonding |
| 7 | Keto (–C=O) | Stabilizes tautomeric form; facilitates π-π stacking |
The 2-hydroxyethyl group at position 6 is particularly noteworthy. Unlike simpler alkyl chains, this substituent introduces both hydrophilicity and conformational flexibility, allowing the molecule to adapt to diverse binding pockets. Computational studies suggest that the hydroxyl group forms hydrogen bonds with catalytic residues in kinase active sites, a feature observed in pyrazolo[1,5-a]pyrimidine-based Trk inhibitors. Meanwhile, the methyl group at position 5 minimizes oxidative metabolism, a common limitation in earlier derivatives.
Synthetic routes to this compound likely involve cyclocondensation of 3-aminopyrazoles with β-ketonitriles or β-dicarbonyls under microwave or solvent-free conditions, as reported for analogous structures. For instance, Portilla and colleagues demonstrated that microwave-assisted methods efficiently introduce hydrazone functionalities at position 2, which could be adapted for hydroxyethyl incorporation.
Historical Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry
The medicinal potential of pyrazolo[1,5-a]pyrimidines emerged in the late 20th century with psycholeptics like Zaleplon, a GABA~A~ receptor agonist. However, the scaffold’s transition to oncology began with Dorsomorphin, a selective AMPK inhibitor, and Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. These early applications underscored the core’s capacity for target-specific modulation.
Table 2. Milestones in Pyrazolo[1,5-a]pyrimidine Drug Development
| Year | Compound | Therapeutic Area | Key Modification |
|---|---|---|---|
| 1999 | Zaleplon | Insomnia | 5-Ethyl-7-methyl substitution |
| 2008 | Dorsomorphin | Oncology | 3-Carboxamide; 5-methyl |
| 2012 | Anagliptin | Type 2 diabetes | 3-Cyano; 5-methyl |
| 2018 | Larotrectinib | Oncology (Trk inhibition) | 3-Carboxamide; 5-pyrrolidine |
| 2024 | Selitrectinib | Oncology (Trk inhibition) | Macrocyclic 3-carboxamide derivatives |
The 2010s marked a paradigm shift toward kinase inhibition, particularly targeting tropomyosin receptor kinases (Trk). Andrews and colleagues pioneered macrocyclic derivatives, demonstrating that carboxamide groups at position 3 and pyrrolidine rings at position 5 yield sub-nanomolar IC~50~ values against TrkA. For example, compound 20 (NTRK IC~50~ >0.02 nM) and 21 (TRKA IC~50~ = 0.1 nM) exemplify structure-activity relationship (SAR) insights guiding optimization. These advances culminated in FDA-approved therapies like Larotrectinib and Entrectinib, which employ pyrazolo[1,5-a]pyrimidine cores to resist acquired resistance mutations.
Recent innovations focus on hybrid structures, such as Husseiny’s 2-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidines, which combine anticancer scaffolds for synergistic activity. The compound 6-(2-hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile aligns with this trend, leveraging hydrophilic substitutions to improve pharmacokinetics while retaining inhibitory potency.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-8(2-3-15)10(16)14-9(13-6)7(4-11)5-12-14/h5,12,15H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQVCHOWQXKPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary target of 6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and leading to a decrease in downstream signaling .
Biochemical Pathways
The inhibition of EGFR by 6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile affects several biochemical pathways. These include pathways involved in cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties .
Result of Action
The result of the action of 6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a significant decrease in cell proliferation and an increase in cell death . This is achieved through the arrest of the cell cycle at the G2/M phase and the induction of significant apoptotic effects in certain cells .
Biological Activity
6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.216 g/mol
- CAS Number : 129909-65-5
- Purity : Typically ≥95% .
The primary mechanism of action for this compound involves its role as an ATP-mimicking tyrosine kinase inhibitor , specifically targeting the epidermal growth factor receptor (EGFR) . This inhibition leads to the disruption of several critical biochemical pathways associated with cell proliferation, differentiation, and survival .
Biochemical Pathways Affected
- Cell Growth : Inhibition of EGFR leads to reduced signaling through pathways that promote cell growth.
- Differentiation : The compound alters differentiation processes in cancer cells.
- Migration : By affecting cell motility, it may hinder metastasis.
- Metabolism : Alters metabolic pathways crucial for cancer cell survival.
Biological Activity and Efficacy
Research indicates that 6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant cytotoxic effects across various cancer cell lines. Below are key findings from recent studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 | 26 | Growth inhibition |
| MCF7 | 0.46 | Apoptosis induction |
| NCI-H460 | 0.39 | Autophagy induction |
These results demonstrate the compound's potential as a therapeutic agent against lung and breast cancers .
Case Studies and Research Findings
- Study on A549 Cell Line : In vitro studies showed that the compound significantly inhibited the growth of A549 cells with an IC50 value of 26 µM. The mechanism involved apoptosis and autophagy pathways .
- MCF7 Cell Line Analysis : Another study highlighted its effectiveness against MCF7 cells, achieving an IC50 value of 0.46 µM, indicating potent anticancer activity through apoptosis .
- NCI-H460 Cells : The compound induced autophagy in NCI-H460 cells with an IC50 value of 0.39 µM, showcasing its ability to trigger cell death without directly causing apoptosis .
Pharmacokinetics and ADMET Properties
In silico studies have been conducted to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. The results suggest favorable drug-likeness characteristics, making it a suitable candidate for further development in clinical settings .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 5, 6, and 7 significantly influence melting points, solubility, and crystallinity. Key comparisons include:
- Hydroxyethyl vs.
- Methyl at Position 5: The 5-methyl group is a common feature in bioactive derivatives (e.g., hypnotic agents in ), suggesting it may stabilize the core structure without steric interference.
Pharmacokinetic Considerations
- Hydrophilicity : The hydroxyethyl group may improve aqueous solubility compared to lipophilic analogues (e.g., 5-propyl in ), though this could reduce blood-brain barrier permeability .
- Metabolic Stability : Nitrile groups generally enhance metabolic stability, as seen in related pyrazolo[1,5-a]pyrimidines .
Q & A
Q. What are the optimized synthetic routes for 6-(2-hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The compound is typically synthesized via cyclocondensation of aminopyrazole derivatives (e.g., 5-amino-1H-pyrazole-4-carboxylate) with 1,3-dicarbonyl equivalents. A scalable method involves using deep eutectic solvents (DES) to enhance reaction efficiency and reduce environmental impact. For example, DES composed of choline chloride and urea provides a green solvent system, achieving yields >75% while simplifying purification . Key reagents include hydrogen peroxide (oxidation) and sodium borohydride (reduction), with reaction monitoring via TLC or HPLC .
Q. How are structural and purity characteristics validated for this compound?
Characterization employs a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry, particularly the positions of the hydroxyethyl and methyl substituents.
- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 261.08 for C₁₁H₁₂N₄O₂).
- IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹). Purity is assessed via HPLC (≥95% by area) using a C18 column and acetonitrile/water mobile phase .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence polarization.
- Antimicrobial activity via microdilution (MIC determination against S. aureus and E. coli).
- Cytotoxicity screening (MTT assay on cancer cell lines like HeLa and MCF-7). Structure-activity relationships (SAR) are analyzed by comparing substituent effects; for instance, the hydroxyethyl group enhances solubility but may reduce membrane permeability .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energetically favorable intermediates. For example, transition-state analysis of the cyclocondensation step identifies optimal temperatures (80–100°C) and solvent polarities. Machine learning algorithms (e.g., Bayesian optimization) further narrow experimental parameters by correlating DES composition (e.g., choline chloride:glycerol ratios) with yield .
Q. How to resolve contradictions in biological activity data across substituted analogs?
Discrepancies often arise from substituent-dependent pharmacokinetic properties. For example:
- Hydroxyethyl vs. benzyl groups : Hydroxyethyl improves aqueous solubility (logP reduction from 2.8 to 1.5) but may reduce cellular uptake in hydrophobic environments.
- Methyl vs. trifluoromethyl : Methyl enhances metabolic stability, while CF₃ increases electronegativity, altering target binding. Use molecular docking (AutoDock Vina) to compare binding modes with protein targets (e.g., EGFR ATP-binding pocket) and validate with SPR binding assays .
Q. What strategies improve regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity challenges arise in electrophilic substitution at C5 vs. C7. Strategies include:
Q. How to design stable formulations for in vivo studies?
Stability issues (e.g., hydrolysis of the 7-oxo group) are addressed via:
- Prodrug approaches : Acetylation of the hydroxyethyl group to mask polarity.
- Nanocarriers : Liposomal encapsulation (size ~100 nm, PDI <0.2) improves plasma half-life from 2 to 8 hours in rodent models.
- pH-sensitive coatings : Protect against gastric degradation in oral delivery .
Methodological Tables
Table 1. Key Synthetic Parameters for DES-Mediated Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| DES Composition | Choline Cl:Urea (1:2) | ↑ Solubility |
| Temperature | 80–90°C | ↑ Reaction rate |
| Reaction Time | 6–8 hours | Avoids side products |
Table 2. SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent | Biological Effect | LogP Change |
|---|---|---|
| 2-Hydroxyethyl | ↑ Solubility, ↓ Cytotoxicity | -1.3 |
| 5-Trifluoromethyl | ↑ Target affinity (IC₅₀ 0.2 μM) | +0.8 |
| 3-Cyano | Stabilizes π-π stacking | +0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
